molecular formula C18H15N3O B2591648 N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 879918-73-7

N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B2591648
CAS No.: 879918-73-7
M. Wt: 289.338
InChI Key: SAMNQLSSNOJZSS-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable pyridine boronic acid and a halogenated quinoline derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Allylation: The final step involves the allylation of the amide nitrogen using an allyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, they may inhibit DNA synthesis in microbial cells, leading to antimicrobial effects, or interfere with cell signaling pathways in cancer cells, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-(pyridin-2-yl)quinoline: A similar compound lacking the carboxamide group.

    N-(prop-2-en-1-yl)quinoline-4-carboxamide: A similar compound lacking the pyridine ring.

Uniqueness

N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of both the pyridine and quinoline rings, as well as the carboxamide and allyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(prop-2-en-1-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅N₃O, with a molecular weight of 289.3 g/mol. Its structure incorporates both pyridine and quinoline rings, along with a carboxamide group, which are known to confer various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₅N₃O
Molecular Weight289.3 g/mol
CAS Number879918-73-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Core : Through a Skraup synthesis involving aniline derivatives.
  • Introduction of the Pyridine Ring : Via cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Formation of the Carboxamide Group : By reacting quinoline derivatives with carboxylic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within cells. Quinoline derivatives are known to modulate biochemical pathways, potentially inhibiting DNA synthesis in microbial cells or interfering with cell signaling in cancer cells.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .

Antimalarial Activity

A study focusing on quinoline-4-carboxamides highlighted their antiplasmodial activity against Plasmodium falciparum. The compound exhibited moderate potency with an EC50 value of approximately 120 nM, indicating potential for further optimization and development as an antimalarial agent .

Anticancer Potential

In vitro studies have demonstrated that related compounds possess antiproliferative activity against various cancer cell lines, including HeLa and A549. The structure-function relationship suggests that modifications in the substituents significantly enhance biological activity .

Case Studies and Research Findings

  • Antiplasmodial Screening : A series of quinoline derivatives were screened for activity against P. falciparum, leading to the identification of compounds with low nanomolar potency and favorable pharmacokinetic properties .
  • Antimycobacterial Studies : Compounds similar to this compound showed higher efficacy against M. tuberculosis compared to standard treatments, indicating their potential as new therapeutic agents .
  • Anticancer Studies : The antiproliferative effects observed in various cancer cell lines suggest that structural modifications can lead to compounds with enhanced efficacy against specific tumors .

Properties

IUPAC Name

N-prop-2-enyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-2-10-20-18(22)14-12-17(16-9-5-6-11-19-16)21-15-8-4-3-7-13(14)15/h2-9,11-12H,1,10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMNQLSSNOJZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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